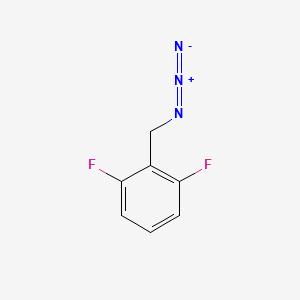

2-(Azidométhyl)-1,3-difluorobenzène

Vue d'ensemble

Description

2-(Azidomethyl)-1,3-difluorobenzene (2-AMDF) is a type of compound that has been studied for its potential applications in scientific research. It is a derivative of difluorobenzene and has an azido group attached to the methyl group. This compound has been of interest to researchers due to its potential to be used in a variety of lab experiments and research applications.

Applications De Recherche Scientifique

Sciences des Matériaux

Les azotures organiques comme le 2-(Azidométhyl)-1,3-difluorobenzène peuvent être utilisés comme agents de réticulation dans les sciences des matériaux . La réactivité exceptionnelle du groupe azoture fait des azotures organiques une famille de composés extrêmement polyvalente en chimie et en sciences des matériaux . Ils présentent une efficacité extraordinaire dans la réticulation des polymères, un processus utilisé pour modifier les propriétés physiques des polymères et pour améliorer les performances des dispositifs à base de polymères tels que les piles à combustible à membrane, les cellules solaires organiques (OSC), les diodes électroluminescentes (LED) et les transistors organiques à effet de champ (OFET) .

Matériaux Energétiques

En tant que classe de composés riches en azote, les azotures organiques ont généralement des chaleurs de formation positives, des densités élevées et des vitesses de combustion élevées . Lors de la scission de la liaison azoture, de l'azote élémentaire et des quantités considérables d'énergie de l'ordre de 90 kcal par unité d'azoture sont libérées . Cela les rend intéressants en tant que matériaux énergétiques hautement énergétiques .

Synthèse de produits pharmaceutiques

Le this compound peut être utilisé dans la synthèse de produits pharmaceutiques. Ses propriétés polyvalentes le rendent précieux pour la synthèse de produits pharmaceutiques.

Synthèse de colorants

Le this compound peut également être utilisé dans la synthèse de colorants. Ses propriétés polyvalentes le rendent précieux pour la synthèse de colorants.

Matériaux avancés

Le this compound peut être utilisé dans la synthèse de matériaux avancés pour diverses applications. Ses propriétés polyvalentes le rendent précieux pour la synthèse de matériaux avancés.

Cycloaddition azoture-alcyne (AAC)

Cette réaction est une application courante des azotures en synthèse organique. Le this compound peut potentiellement réagir avec des alcynes terminaux en présence d'un catalyseur pour former des triazoles substitués.

Synthèse de divers hétérocycles

Les azotures organiques ont synthétisé divers hétérocycles du cycle à cinq chaînons avec un hétéroatome, tels que les pyrroles . Ils sont également impliqués dans la synthèse d'hétérocycles avec deux hétéroatomes, tels que le pyrazole et l'isoxazole, l'oxazole, le thiazole, l'oxazine et la pyrimidine .

Réaction en cascade à un pot

Les azotures organiques peuvent être utilisés dans des réactions en cascade à un pot pour préparer des systèmes hétérocycliques à cinq, six, organométalliques et/ou leurs analogues fusionnés . Cela inclut les outils de synthèse de divers hétérocycles à partir des azotures organiques correspondants .

Mécanisme D'action

I’ve provided a comprehensive overview of the compound’s mechanism of action, considering its potential targets, biochemical pathways, and pharmacokinetics. If you’d like more specific details or have additional inquiries, feel free to ask!

: Pralidoxime: Uses, Interactions, Mechanism of Action | DrugBank Online : Aziridines and azetidines: building blocks for … - RSC Publishing : Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by … : DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances : Energetic N-azidomethyl derivatives of polynitro hexaazaisowurtzitanes … : 苄基叠氮 - 百度百科 : [Mn-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl …](https

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(azidomethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZUBPHMRHROHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447172 | |

| Record name | 2,6-Difluorobenzylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106308-60-5 | |

| Record name | 2-(Azidomethyl)-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106308-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(azidomethyl)-1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

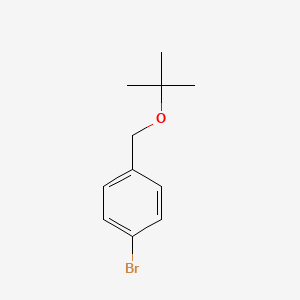

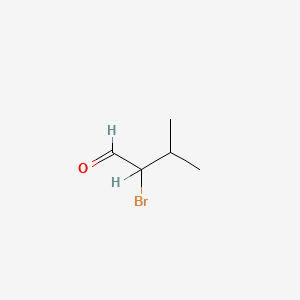

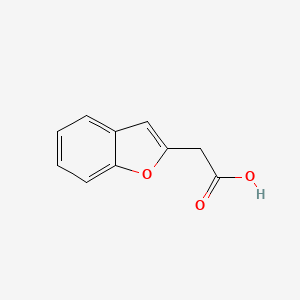

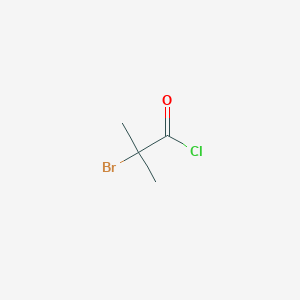

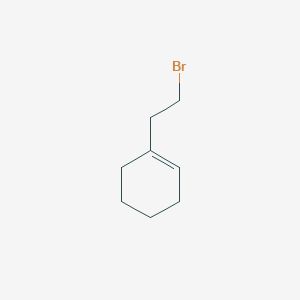

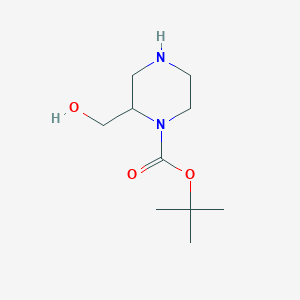

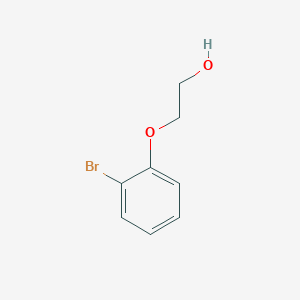

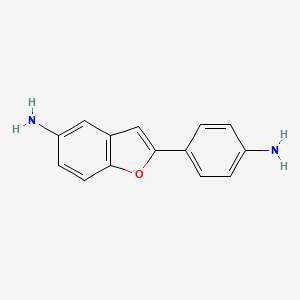

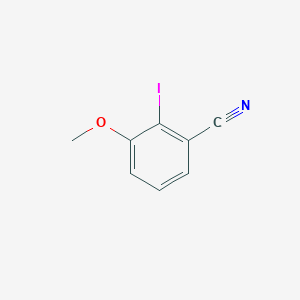

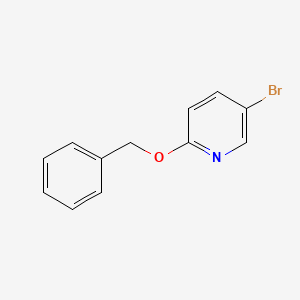

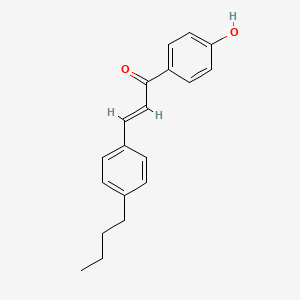

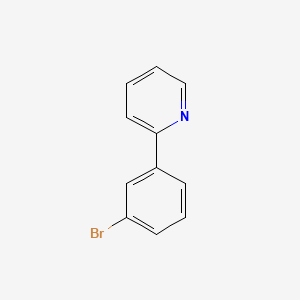

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(Azidomethyl)-1,3-difluorobenzene in the synthesis of rufinamide?

A: 2-(Azidomethyl)-1,3-difluorobenzene serves as a key building block in the multi-step synthesis of rufinamide. [, ] Specifically, it reacts with methyl propiolate to form methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. This intermediate is then further reacted with ammonia to yield the final product, rufinamide. [, ]

Q2: Could you elaborate on the reaction mechanism involved in the synthesis of rufinamide using 2-(Azidomethyl)-1,3-difluorobenzene?

A: While the provided research papers [, ] don't delve into the detailed reaction mechanisms, we can infer the key steps:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.